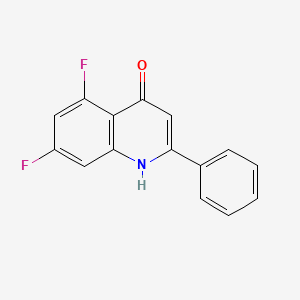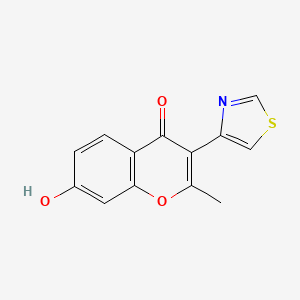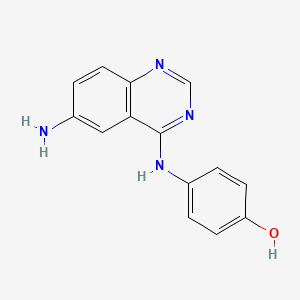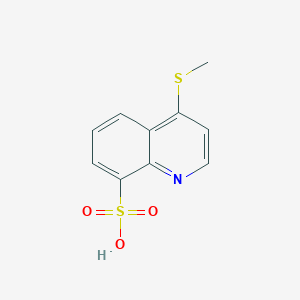
1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a p-tolyl group attached to the nitrogen atom of the tetrahydroquinoline ring and an aldehyde group at the 6th position of the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde typically involves the following steps:
Formation of the Tetrahydroquinoline Ring: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formylation: The aldehyde group can be introduced at the 6th position of the tetrahydroquinoline ring through a Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the tetrahydroquinoline ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophilic reagents such as bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
Reduction: 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-methanol.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the electrophile used.
科学的研究の応用
1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism, depending on its specific interactions with cellular components.
類似化合物との比較
Similar Compounds
1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline: Lacks the aldehyde group at the 6th position.
1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-methanol: Contains a primary alcohol group instead of an aldehyde group.
1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness
1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is unique due to the presence of both the p-tolyl group and the aldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
118621-45-7 |
|---|---|
分子式 |
C17H17NO |
分子量 |
251.32 g/mol |
IUPAC名 |
1-(4-methylphenyl)-3,4-dihydro-2H-quinoline-6-carbaldehyde |
InChI |
InChI=1S/C17H17NO/c1-13-4-7-16(8-5-13)18-10-2-3-15-11-14(12-19)6-9-17(15)18/h4-9,11-12H,2-3,10H2,1H3 |
InChIキー |
RHSNKQJVLNLSKN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2CCCC3=C2C=CC(=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11860229.png)
![(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11860237.png)
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B11860238.png)

![3-[(1,2-Dimethyl-1h-indol-3-yl)methyl]dihydrofuran-2,5-dione](/img/structure/B11860248.png)

![1-[1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B11860263.png)
